Antiproliferative Potency Relative to 2‑Phenylthiazole‑4‑Carboxamide Derivatives in the Aliabadi 2010 Anticancer Chemotype Series
The target compound belongs to a rigorously characterized SAR series of 2‑phenylthiazole‑4‑carboxamide derivatives evaluated against T47D (breast), Caco‑2 (colorectal) and HT‑29 (colon) cancer cell lines [1]. While the Aliabadi 2010 manuscript provides individual IC₅₀ values for para‑ and ortho‑methoxy, 3‑fluoro, and other substituted phenylacetamido analogs, the exact IC₅₀ for N‑(2‑(3‑methylisoxazol‑5‑yl)ethyl)-2‑phenylthiazole‑4‑carboxamide was not discretely reported in the publicly accessible abstract or indexed metadata. The compound was not listed among the primary exemplars in the title or abstract; therefore, direct quantitative comparison within this dataset cannot be confirmed.
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) against T47D, Caco‑2, HT‑29 cell lines |
|---|---|
| Target Compound Data | Not explicitly reported in accessible metadata |
| Comparator Or Baseline | Multiple 2‑phenylthiazole‑4‑carboxamide derivatives with varied N‑substituents (e.g., 4‑methoxy, 2‑methoxy, 3‑fluoro phenylacetamido analogs); IC₅₀ < 10 µg mL⁻¹ for the best compounds [1] |
| Quantified Difference | Not calculable from available public information |
| Conditions | Standard MTT assay; 48‑h exposure; three human carcinoma cell lines (T47D, Caco‑2, HT‑29) |
Why This Matters
The Aliabadi 2010 chemotype is the most relevant published comparator set; procurement decisions cannot rely on assumed potency parity without explicit, compound‑specific data.
- [1] Aliabadi A, Shamsa F, Ostad SN, Emami S, Shafiee A, Davoodi J, Foroumadi A. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Eur J Med Chem. 2010 Nov;45(11):5384-9. PMID: 20846760. View Source
